molecular formula C7H12N4S B13760078 1-Methyl-1-((2-methylthiazol-4-yl)methyl)guanidine CAS No. 1184920-54-4

1-Methyl-1-((2-methylthiazol-4-yl)methyl)guanidine

Cat. No.: B13760078
CAS No.: 1184920-54-4
M. Wt: 184.26 g/mol
InChI Key: NWIGOYDMHXZLJV-UHFFFAOYSA-N
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Description

1-Methyl-1-((2-methylthiazol-4-yl)methyl)guanidine is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.

Preparation Methods

The synthesis of 1-Methyl-1-((2-methylthiazol-4-yl)methyl)guanidine typically involves the reaction of 2-methylthiazole with methylamine and cyanamide under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

1-Methyl-1-((2-methylthiazol-4-yl)methyl)guanidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce thiazolidines.

Scientific Research Applications

1-Methyl-1-((2-methylthiazol-4-yl)methyl)guanidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-1-((2-methylthiazol-4-yl)methyl)guanidine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative damage .

Comparison with Similar Compounds

1-Methyl-1-((2-methylthiazol-4-yl)methyl)guanidine can be compared with other thiazole derivatives such as:

What sets this compound apart is its unique combination of a guanidine group with a thiazole ring, which may confer distinct biological activities and chemical reactivity.

Properties

CAS No.

1184920-54-4

Molecular Formula

C7H12N4S

Molecular Weight

184.26 g/mol

IUPAC Name

1-methyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]guanidine

InChI

InChI=1S/C7H12N4S/c1-5-10-6(4-12-5)3-11(2)7(8)9/h4H,3H2,1-2H3,(H3,8,9)

InChI Key

NWIGOYDMHXZLJV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CN(C)C(=N)N

Origin of Product

United States

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